molecular formula C19H17ClFN7O B2781813 4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide CAS No. 1005713-53-0

4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide

Cat. No.: B2781813
CAS No.: 1005713-53-0
M. Wt: 413.84
InChI Key: YWUSMXCTBNGMME-UHFFFAOYSA-N
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Description

4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide is a chemical compound with the molecular formula C19H17ClFN7O and a molecular weight of 413.8 g/mol . It is supplied for research purposes and is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures. The compound features a complex molecular structure consisting of a 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl core linked to a 3-methyl-1H-pyrazol-5-yl group, which is further functionalized with a 4-chlorobutanamide chain . This structural motif is of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted small-molecule inhibitors. Pyrazolopyrimidine scaffolds are often explored as kinase inhibitors or modulators of various enzymatic pathways. Researchers are encouraged to investigate its specific mechanism of action and potential applications. Proper handling procedures should be followed, and safety data should be consulted before use.

Properties

IUPAC Name

4-chloro-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN7O/c1-12-9-16(25-17(29)3-2-8-20)28(26-12)19-15-10-24-27(18(15)22-11-23-19)14-6-4-13(21)5-7-14/h4-7,9-11H,2-3,8H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUSMXCTBNGMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCCCl)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its structure-activity relationship (SAR).

Chemical Structure and Properties

The molecular formula of 4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide is C19H17ClFN7OC_{19}H_{17}ClFN_7O with a molecular weight of 413.8 g/mol. The presence of chlorine and fluorine substituents suggests potential interactions with biological targets through halogen bonding, which can enhance binding affinity and selectivity.

The primary mechanism of action for compounds in the pyrazolo[3,4-d]pyrimidine class typically involves inhibition of key kinases involved in cancer cell proliferation and survival. Specifically, this compound has been shown to inhibit:

  • Epidermal Growth Factor Receptor (EGFR) : Inhibition leads to reduced signaling pathways that promote cell division and survival.
  • ErbB2 Kinase : Similar to EGFR, ErbB2 plays a crucial role in breast cancer progression.

In vitro studies have demonstrated that 4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide exhibits an IC50 value significantly lower than traditional chemotherapeutics like Erlotinib, indicating superior potency against these targets .

Anticancer Activity

Recent studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicate that it induces apoptosis through:

  • Caspase Activation : Increased levels of active caspase-3 were observed, confirming the induction of programmed cell death.
  • Cell Cycle Arrest : The compound caused significant accumulation of cells in the G2/M phase, indicating disruption of normal cell cycle progression .

Table 1: Summary of Biological Activity

Activity TypeObserved EffectsReference
Anticancer ActivityInduces apoptosis via caspase activation
Cell Cycle ArrestAccumulation in G2/M phase
Kinase InhibitionInhibits EGFR and ErbB2

Structure-Activity Relationship (SAR)

The structure of 4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide is critical for its biological activity. Variations in substituents can lead to changes in potency and selectivity:

  • Chloro and Fluoro Substituents : These halogens enhance binding affinity to target kinases.
  • Pyrazole Rings : The presence of multiple pyrazole rings is associated with increased anticancer activity due to their ability to interact with multiple biological targets.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Breast Cancer Models : In MDA-MB-468 cell lines, treatment with this compound resulted in an 18.98-fold increase in apoptosis compared to controls.
  • Tumor Growth Inhibition : Animal models treated with the compound exhibited significant tumor size reduction compared to untreated groups .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Compound A : 3-Cyclopentyl-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide
  • Key Difference : Replaces the 4-chlorobutanamide group with a cyclopentylpropanamide chain.
Compound B : 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
  • Key Difference: Simpler pyrazole core lacking the pyrazolo-pyrimidine system; features a cyano group and acetamide side chain.
  • Implications : The absence of the pyrimidine ring likely diminishes kinase-targeting activity, as this moiety is critical for ATP-binding site interactions .
Compound C : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Key Difference : Incorporates a chromen-2-yl group linked via an ethyl chain and a sulfonamide substituent.
  • Implications : The chromene moiety may confer distinct pharmacokinetic properties, such as altered metabolic pathways or increased plasma protein binding .

Pharmacological Considerations

  • Target Compound vs. Compound A : The chloro-butanamide chain may offer a balance between hydrophobicity and polarity, optimizing bioavailability compared to the bulkier cyclopentylpropanamide .
  • Target Compound vs. Compound B : The pyrazolo-pyrimidine core in the target compound is essential for kinase inhibition, whereas Compound B’s simpler structure likely limits its therapeutic scope .
  • Target Compound vs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction yields be optimized?

  • The compound’s synthesis typically involves multi-step protocols, including cyclization of pyrazole precursors and coupling with fluorophenyl derivatives. Key steps include:

  • Precursor preparation : Start with 4-fluorophenyl-substituted pyrazolo[3,4-d]pyrimidine cores, synthesized via condensation of hydrazine derivatives with α,β-unsaturated ketones under reflux conditions .
  • Coupling reactions : Use Buchwald-Hartwig amination or Pd-catalyzed cross-coupling to introduce the chlorobutanoamide side chain .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd(OAc)₂), and temperature (80–120°C) to improve yields. Purification via flash chromatography or recrystallization enhances purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions on the pyrazolo-pyrimidine core (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 467.12) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for validating stereochemistry .

Q. How do structural modifications (e.g., halogen substitution) influence its chemical reactivity?

  • The 4-fluorophenyl group enhances electron-withdrawing effects, stabilizing the pyrimidine ring during electrophilic substitutions. Chlorine in the butanamide side chain increases hydrophobicity, affecting solubility and interaction with biological targets . Systematic substitution studies (e.g., replacing fluorine with methoxy groups) reveal trade-offs between stability and bioactivity .

Advanced Research Questions

Q. What experimental strategies validate the compound’s mechanism of action in kinase inhibition assays?

  • Target identification : Use competitive ATP-binding assays with recombinant kinases (e.g., JAK2 or EGFR) to measure IC₅₀ values. Fluorescence polarization assays quantify displacement of ATP-competitive probes .
  • Cellular validation : Conduct Western blotting to assess phosphorylation inhibition of downstream targets (e.g., STAT3 for JAK2 inhibitors) .
  • Counter-screening : Test against off-target kinases (e.g., CDK2) to confirm specificity .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Core modifications : Replace the pyrazolo[3,4-d]pyrimidine core with imidazo[4,5-b]pyridine to assess changes in ATP-binding affinity .
  • Side-chain optimization : Introduce methyl or trifluoromethyl groups on the butanamide chain to enhance metabolic stability (e.g., via CYP450 resistance) .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical hydrogen bonds with kinase hinge regions (e.g., Glu903 in EGFR) .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration, pH). Discrepancies may arise from variations in kinase isoforms or cell lines .
  • Data normalization : Use reference inhibitors (e.g., staurosporine) as internal controls to calibrate activity measurements .
  • Meta-analysis : Pool data from public databases (e.g., ChEMBL) to identify trends in bioactivity cliffs or assay artifacts .

Q. What computational methods predict the compound’s ADMET properties and toxicity risks?

  • In silico modeling : Tools like SwissADME predict logP (2.8–3.5) and aqueous solubility (<10 µM), highlighting potential bioavailability challenges .
  • Toxicity profiling : Use ProTox-II to assess hepatotoxicity risks (e.g., CYP3A4 inhibition) and AMES mutagenicity alerts from the chlorophenyl moiety .
  • MD simulations : Analyze binding stability in physiological conditions (e.g., 150 mM NaCl, 310 K) to prioritize analogs with prolonged target engagement .

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